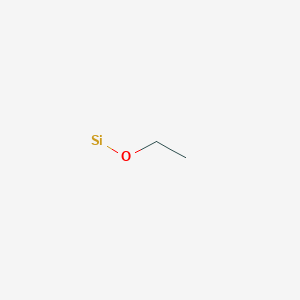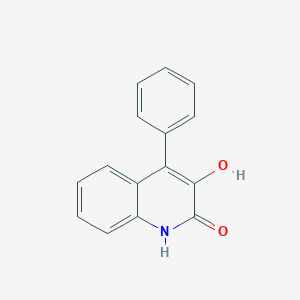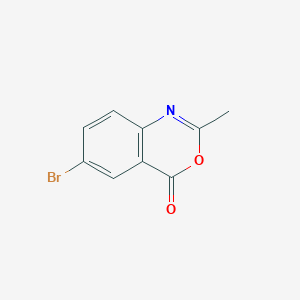
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
Descripción general
Descripción
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of the 4H-3,1-benzoxazin-4-one class of compounds, which have been explored for their hypolipidemic effects, among other biological activities .
Synthesis Analysis
The synthesis of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one and its derivatives has been reported in the literature. These compounds are typically synthesized by the condensation of appropriate precursors, such as brominated benzoxazinones with various amines, Schiff bases, or azines . The synthesis process often involves regioselective cyclization and bromination reactions to introduce the bromine atom at the 6-position of the benzoxazinone ring .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one, has been determined using X-ray crystallography. These studies reveal that the bromine atom significantly influences the molecular conformation and intermolecular interactions, such as hydrogen bonding patterns . Although the exact structure of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one is not detailed, similar structural analyses can be inferred based on related compounds.
Chemical Reactions Analysis
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one exhibits chemoselectivity towards various nucleophiles, including amines, Schiff bases, and azines. The reactions often result in cleavage or substitution at specific positions on the benzoxazinone ring, leading to a variety of products depending on the reaction conditions and the nucleophiles involved . The bromine atom at the 6-position plays a crucial role in these reactions, as it can be a site for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one derivatives are influenced by the presence of the bromine atom and the substitution pattern on the benzoxazinone ring. These properties include solubility, stability under various conditions, and reactivity towards different chemical reagents. For instance, the presence of the bromine atom can enhance the lipophilicity of the molecule, which may affect its biological activity and interaction with biological membranes . The stability of the benzoxazinone ring is also a subject of interest, as it can undergo ring opening under certain conditions, leading to degradation products .
Aplicaciones Científicas De Investigación
Antimicrobial Activity : 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is a key intermediate in the synthesis of newer quinazolinones, which have been shown to possess antimicrobial properties (Patel, Mistry, & Desai, 2006).
Hypolipidemic Properties : Derivatives of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one, specifically those with a 4-(1,1-dimethylethyl)phenyl group, have been found to exhibit hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating properties, particularly in hypercholesterolemic and normolipidemic rats (Fenton et al., 1989).
Synthesis of Quinazolinones with Biological Activity : Reactions of 6-bromo-2-isopropyl-4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles lead to the formation of quinazolinones with anticipated biological activities (El-Hashash, Azab, & Morsy, 2016).
Chemoselectivity Studies : The chemoselectivity of 6-Bromo-2-methyl-3,1-benzoxazin-4-one towards amines, Schiff bases, and azines has been studied, revealing insights into the compound's reaction behavior (Derbala, 1996).
Synthesis of Quinazolinones and Thiones : Studies on the synthesis of 6-Bromo-2,3-disubstituted 4(3H)-quinazolinones and their thiones have been conducted, with findings on the treatment of 6-bromo-2-methyl-3,1-benzoxazin-4-one with various reagents to yield different products with potential antibacterial properties (Badr, El-Sherief, & Mahmoud, 1980).
Ring Opening Reactions : The ring opening of 2-substituted benzoxazinones, including 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one, has been studied, providing insights into the compound's stability and reaction mechanisms (Ilaš & Kikelj, 2008).
Luminophore Properties : The molecular and crystal structure of 2-(2-tosylaminophenyl)-6-bromo-4H-3,1-benzoxazin-4-one, a derivative of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one, has been analyzed, highlighting its potential as an organic luminophor (Filipenko, Atovmyan, Ponomarev, & Bolotin, 1981).
Antiviral and Cytotoxic Activity : Synthesized derivatives of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one have been evaluated for antiviral and cytotoxic activities, with some showing potential against various viruses (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Antitumor Potential : Novel derivatives of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one have been synthesized and evaluated for antitumor activities, with some compounds showing promising results against specific cancer cell lines (Li et al., 2014).
Safety And Hazards
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is harmful if swallowed and irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this compound .
Propiedades
IUPAC Name |
6-bromo-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRULBKTDUOWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383887 | |
| Record name | 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | |
CAS RN |
19165-25-4 | |
| Record name | 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

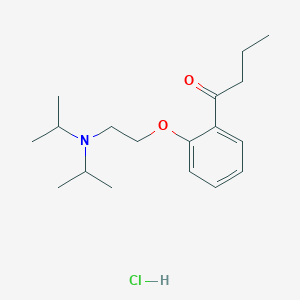

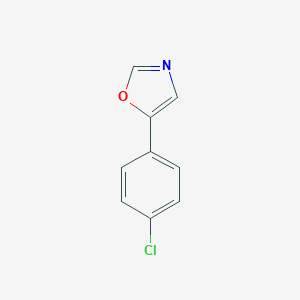
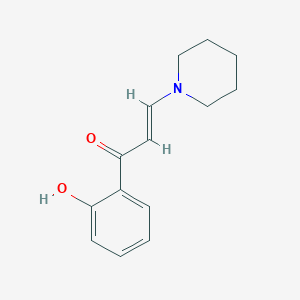
![Dibenzo[c,g]fluorene](/img/structure/B94285.png)
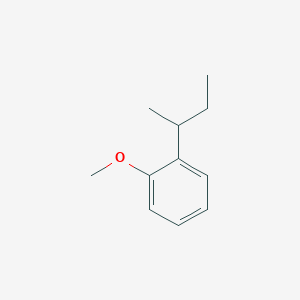
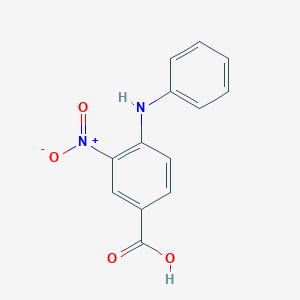
![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)

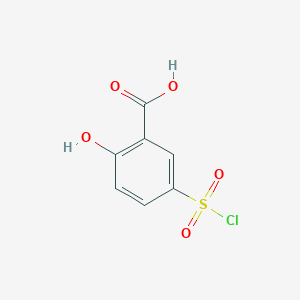
![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)
